4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE
Overview
Description
4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H18Br2N2O3 and a molecular weight of 566.253 g/mol . This compound is characterized by the presence of multiple aromatic rings and bromine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-aminophenol to form 4-bromobenzoyl-4-aminophenol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution Reactions: Nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound’s aromatic rings and bromine atoms may play a role in its binding to target molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]BENZYL}PHENYL)BENZAMIDE: Similar in structure but with a benzyl group instead of a phenoxy group.
4-Bromophenylacetic acid: Contains a bromine atom and a phenyl group but differs in its overall structure and functional groups.
Uniqueness
4-BROMO-N-(4-{4-[(4-BROMOBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE is unique due to its specific arrangement of aromatic rings and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenoxy]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2N2O3/c27-19-5-1-17(2-6-19)25(31)29-21-9-13-23(14-10-21)33-24-15-11-22(12-16-24)30-26(32)18-3-7-20(28)8-4-18/h1-16H,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUFIXKCQAAALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.